molecular formula C11H9NO3 B1517363 3-acetyl-1H-indole-6-carboxylic acid CAS No. 1105192-45-7

3-acetyl-1H-indole-6-carboxylic acid

Cat. No.: B1517363
CAS No.: 1105192-45-7
M. Wt: 203.19 g/mol
InChI Key: PSFFTDLDFVWLPL-UHFFFAOYSA-N
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Description

3-acetyl-1H-indole-6-carboxylic acid is a chemical compound with the CAS Number: 1105192-45-7 . It has a molecular weight of 203.2 and is solid in its physical form . The compound is known for its purity, which is approximately 95% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO3/c1-6(13)9-5-12-10-4-7(11(14)15)2-3-8(9)10/h2-5,12H,1H3,(H,14,15) . This indicates the presence of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 203.2 .

Scientific Research Applications

Bioorganic and Medicinal Chemistry Applications

3-acetyl-1H-indole-6-carboxylic acid and its derivatives have significant applications in bioorganic and medicinal chemistry. For instance, the derivatives of indole-3-acetic acid, a structurally similar compound, are used to create novel research tools like immobilized forms and carrier-linked forms of the acid. These derivatives can be conjugated with biochemical tags or biocompatible molecular probes, providing valuable tools for biochemical research (Ilić et al., 2005).

Heterocyclic Chemistry Studies

In the field of heterocyclic chemistry, this compound derivatives have been synthesized for various applications. For example, 3-substituted acylindoles, obtained by refluxing carboxylic acids with indole in acetic anhydride solutions, are crucial for producing compounds with potential applications in pharmacology and materials science (Abdel-Motaleb et al., 2007).

Plant Biochemistry Research

In plant biochemistry, indole derivatives, including this compound, are important for understanding plant hormones and their effects. For instance, indole-3-acetic acid, a key plant hormone, has been extensively studied in various plant tissues, including its metabolism and role in plant growth (Sandberg et al., 1984).

Chemical Analysis Techniques

Research in chemical analysis techniques also utilizes indole derivatives. Methods have been developed for the simultaneous analysis of phytohormones, phytotoxins, and volatile organic compounds in plants, leveraging the chemical properties of indole compounds (Schmelz et al., 2003).

Synthesis of Novel Compounds

In synthetic chemistry, this compound is utilized in the synthesis of novel compounds. For example, the Ullmann coupling between chlorobenzoic acids and amino acids has been used to prepare substituted 1-acetyl-1H-indol-3-yl acetates, highlighting the versatility of indole derivatives in synthetic routes (Dominguez et al., 2009).

Biochemical Analysis

Biochemical Properties

3-acetyl-1H-indole-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target biomolecules.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in cell proliferation and apoptosis, thereby influencing cell function . Additionally, this compound may impact the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves several key interactions. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed in studies, where a certain dosage level is required to achieve a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . These metabolic interactions can have significant effects on the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the distribution and accumulation of this compound in specific cellular compartments, enhancing its biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, where they can interact with DNA and regulatory proteins to modulate gene expression. The specific localization of this compound within the cell can significantly influence its biological effects.

Properties

IUPAC Name

3-acetyl-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6(13)9-5-12-10-4-7(11(14)15)2-3-8(9)10/h2-5,12H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFFTDLDFVWLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291095
Record name 3-Acetyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105192-45-7
Record name 3-Acetyl-1H-indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105192-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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